molecular formula C10H18FNO5S B6201207 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 2703749-39-5

tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B6201207
CAS No.: 2703749-39-5
M. Wt: 283.3
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Description

tert-Butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate: is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a tert-butyl group, a fluorosulfonylmethyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Addition of the Fluorosulfonylmethyl Group: The fluorosulfonylmethyl group is incorporated through a nucleophilic substitution reaction using fluorosulfonylmethyl chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl-containing substrates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, especially in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring provides structural stability and can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-[(methylsulfonyl)methyl]morpholine-4-carboxylate
  • tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
  • tert-Butyl (2S)-2-[(bromosulfonyl)methyl]morpholine-4-carboxylate

Uniqueness

The presence of the fluorosulfonyl group in tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate imparts unique reactivity compared to its analogs. Fluorine atoms are highly electronegative, which can significantly influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

2703749-39-5

Molecular Formula

C10H18FNO5S

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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